2,2,2-trichloro-N-(2-methoxybenzyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 It is a derivative of acetamide, characterized by the presence of three chlorine atoms and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide typically involves the reaction of trichloroacetonitrile with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove chlorine atoms, potentially forming less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products may include partially or fully dechlorinated acetamide derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
Scientific Research Applications
2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- 2-Chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(2-methoxybenzyl)acetamide is unique due to the position of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl3NO2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-16-8-5-3-2-4-7(8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
LQMKAWWEBVZZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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